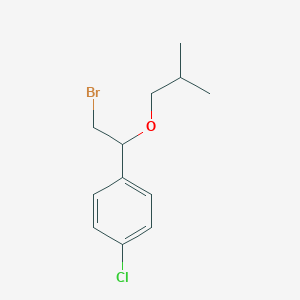
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, an isobutoxy group, and a chlorine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromo-1-isobutoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is achieved through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced hydrocarbons with fewer halogen atoms.
科学的研究の応用
1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It is investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
作用機序
The mechanism of action of 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the isobutoxy group undergoes transformation to form oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
類似化合物との比較
1-(2-Bromo-1-isobutoxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
1-(2-Bromo-1-isobutoxyethyl)-4-methylbenzene: Similar structure but with a methyl group instead of chlorine.
1-(2-Bromo-1-isobutoxyethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of chlorine.
Uniqueness: 1-(2-Bromo-1-isobutoxyethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new compounds with tailored properties.
特性
分子式 |
C12H16BrClO |
|---|---|
分子量 |
291.61 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-methylpropoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-9(2)8-15-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChIキー |
IHJINBFJEYMPQD-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(CBr)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



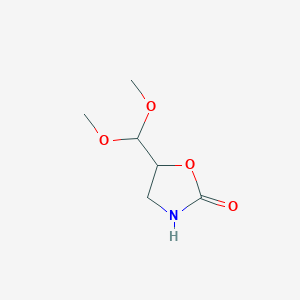


![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)

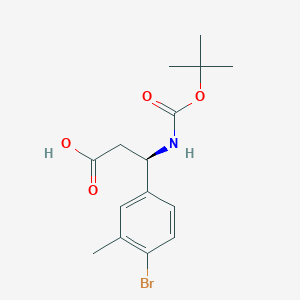
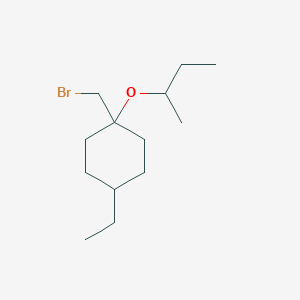
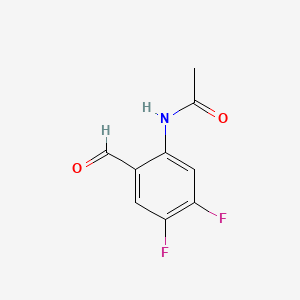
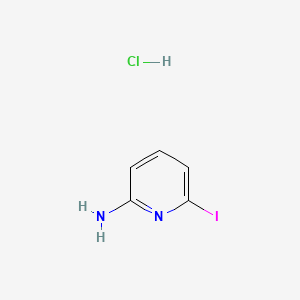
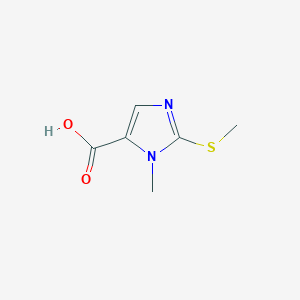

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)

